molecular formula C8H16O3 B1589199 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol CAS No. 2162-33-6

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol

Cat. No.: B1589199
CAS No.: 2162-33-6
M. Wt: 160.21 g/mol
InChI Key: JZQJFSZRLAICJP-UHFFFAOYSA-N
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Description

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is an organic compound with the molecular formula C8H16O3 and a molecular weight of 160.21 g/mol. It is a derivative of tetrahydropyran, a six-membered ether ring, and is often used as a protecting group for alcohols in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol can be synthesized through the reaction of 3-chloro-1-propanol with dihydropyran in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the tetrahydropyranyl ether .

Industrial Production Methods

Industrial production of this compound often involves the same synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Acidic or basic conditions can facilitate the substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted ethers or alcohols.

Scientific Research Applications

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is widely used in scientific research, particularly in organic synthesis. It serves as a protecting group for alcohols, allowing chemists to selectively modify other parts of a molecule without affecting the alcohol functionality . This compound is also used in the synthesis of complex natural products and pharmaceuticals .

Mechanism of Action

The mechanism of action of 3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol involves the formation of a stable tetrahydropyranyl ether, which protects the hydroxyl group from unwanted reactions. The tetrahydropyranyl group can be easily removed under acidic conditions, regenerating the free alcohol .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-3-(tetrahydropyranyloxy)propane
  • 2-(3-Bromopropoxy)tetrahydro-2H-pyran
  • 3-Chloro-1-propanol

Uniqueness

3-((Tetrahydro-2H-pyran-2-yl)oxy)propan-1-ol is unique due to its stability and ease of removal as a protecting group. It offers a balance between stability during reactions and ease of deprotection, making it a valuable tool in organic synthesis .

Properties

IUPAC Name

3-(oxan-2-yloxy)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O3/c9-5-3-7-11-8-4-1-2-6-10-8/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZQJFSZRLAICJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00445972
Record name 3-tetrahydropyranyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2162-33-6
Record name 3-tetrahydropyranyloxy-1-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00445972
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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